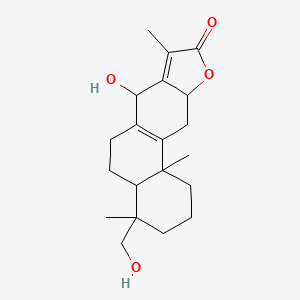

Phlogacantholide B

Description

Properties

IUPAC Name |

7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFCPUQQLYHDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phlogacantholide B: A Technical Guide to its Discovery and Isolation from Phlogacanthus curviflorus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Phlogacantholide B, a novel diterpene lactone derived from the medicinal plant Phlogacanthus curviflorus. The information presented is collated from the primary scientific literature and is intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first reported in the scientific literature in a 2005 publication by Yuan and colleagues.[1][2][3] This seminal work detailed the phytochemical investigation of the roots of Phlogacanthus curviflorus, a plant used in traditional medicine. The study led to the isolation of two new diterpene lactones, designated this compound and Phlogacantholide C.[1][2][3]

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. The precise molecular formula was determined by high-resolution mass spectrometry, while infrared spectroscopy indicated the presence of key functional groups. Extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy were instrumental in defining the connectivity and stereochemistry of the molecule. The definitive structure, including its relative configuration, was unequivocally confirmed through single-crystal X-ray diffraction analysis of its diacetate derivative.[1][2]

Data Presentation

The quantitative data pertaining to the physical and spectroscopic properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Appearance | Colorless needles |

| Optical Rotation | [α]²⁴D +25.0 (c 0.12, MeOH) |

| High-Resolution ESI-MS | m/z 371.1829 [M + Na]⁺ (Calcd. for C₂₀H₂₈O₅Na, 371.1834) |

| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | 3448 (OH), 1745 (γ-lactone), 1668 (C=C) |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 1.45 | m | |

| 2α | 1.80 | m | |

| 2β | 1.60 | m | |

| 3α | 2.05 | m | |

| 3β | 1.55 | m | |

| 5 | 1.95 | d | 12.5 |

| 6α | 2.50 | dd | 13.0, 4.5 |

| 6β | 2.35 | dd | 13.0, 12.5 |

| 7 | 5.95 | d | 4.5 |

| 9 | 2.85 | br d | 12.5 |

| 11α | 4.90 | s | |

| 11β | 4.80 | s | |

| 14 | 4.60 | s | |

| 17 | 1.25 | s | |

| 18 | 0.95 | s | |

| 19 | 4.10 | d | 11.5 |

| 3.85 | d | 11.5 | |

| 20 | 1.05 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 19.5 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 29.0 |

| 7 | 128.0 |

| 8 | 135.0 |

| 9 | 50.5 |

| 10 | 39.0 |

| 11 | 108.0 |

| 12 | 175.0 |

| 13 | 145.0 |

| 14 | 75.0 |

| 15 | 150.0 |

| 16 | 70.0 |

| 17 | 25.0 |

| 18 | 28.0 |

| 19 | 65.0 |

| 20 | 15.5 |

Experimental Protocols

The following section provides a detailed methodology for the isolation and purification of this compound from P. curviflorus, based on the originally reported procedure.

Plant Material

The roots of Phlogacanthus curviflorus were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material was air-dried and pulverized to a coarse powder.

Extraction

The powdered roots (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The combined ethanolic extracts were concentrated under reduced pressure to yield a crude residue (300 g).

Fractionation and Isolation

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction (80 g) was subjected to column chromatography over silica gel (200-300 mesh).

The column was eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were combined.

The combined fractions showing the presence of this compound were further purified by repeated column chromatography over silica gel and Sephadex LH-20. Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound (15 mg).

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow for the isolation of this compound.

Caption: Isolation workflow for this compound.

Signaling Pathways

At the time of its initial discovery and publication, the biological activity and associated signaling pathways of this compound had not been investigated. Further research is required to elucidate its pharmacological effects and mechanism of action.

Conclusion

The discovery of this compound from Phlogacanthus curviflorus has introduced a novel scaffold to the growing class of diterpenoid lactones. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data provided herein serve as a valuable resource for the scientific community. These findings lay the groundwork for future investigations into the synthesis, biological evaluation, and potential therapeutic applications of this intriguing natural product.

References

A Technical Guide to Phlogacantholide B: A Novel Diterpene Lactone from Phlogacanthus curviflorus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the novel diterpene lactone, Phlogacantholide B, isolated from the roots of Phlogacanthus curviflorus. The information presented herein is compiled from the findings of Yuan et al. (2005) as published in the Journal of Natural Products.[1] this compound represents a significant discovery in the ongoing exploration of bioactive compounds from the Phlogacanthus genus, a plant group with a rich history in traditional medicine.

Core Data Presentation

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The relative configuration of the molecule was unequivocally confirmed by X-ray crystallographic analysis of its diacetate derivative.

Spectroscopic and Physicochemical Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 364.4 g/mol |

| Appearance | Colorless needles |

| Melting Point | 228-230 °C |

| Optical Rotation | [α]²⁵_D_ -45.0 (c 0.1, MeOH) |

| HRESIMS (m/z) | 365.1958 [M+H]⁺ (Calcd. for C₂₀H₂₉O₅, 365.1964) |

¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 1α | 1.70 | m | |

| 1β | 1.25 | m | |

| 2α | 1.95 | m | |

| 2β | 1.55 | m | |

| 3α | 3.30 | dd | 11.5, 4.5 |

| 3β | 3.65 | dd | 11.5, 4.5 |

| 5 | 1.80 | m | |

| 6α | 2.10 | m | |

| 6β | 1.60 | m | |

| 7α | 4.30 | br s | |

| 9 | 2.30 | m | |

| 11α | 2.50 | dd | 13.5, 2.5 |

| 11β | 2.20 | dd | 13.5, 2.5 |

| 12 | 4.80 | t | 2.5 |

| 14 | 5.95 | s | |

| 15 | 4.90 | s | |

| 17 | 1.10 | s | |

| 18 | 0.95 | s | |

| 19 | 0.90 | s | |

| 20 | 1.05 | d | 7.0 |

¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ_C (ppm) |

| 1 | 39.0 |

| 2 | 19.5 |

| 3 | 79.1 |

| 4 | 39.5 |

| 5 | 55.0 |

| 6 | 29.0 |

| 7 | 65.0 |

| 8 | 148.0 |

| 9 | 50.0 |

| 10 | 38.0 |

| 11 | 35.0 |

| 12 | 70.0 |

| 13 | 125.0 |

| 14 | 140.0 |

| 15 | 108.0 |

| 16 | 175.0 |

| 17 | 25.0 |

| 18 | 28.0 |

| 19 | 15.0 |

| 20 | 21.0 |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed below.

Plant Material

The roots of Phlogacanthus curviflorus were collected from the Yunnan Province of the People's Republic of China. A voucher specimen (No. YUAN200308) has been deposited at the Chengdu Institute of Biology, Chinese Academy of Sciences.

Extraction and Isolation

-

Extraction: The air-dried and powdered roots of P. curviflorus (5 kg) were extracted three times with 95% ethanol at room temperature.

-

Solvent Partitioning: The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction (80 g) was subjected to column chromatography over silica gel (200-300 mesh), eluting with a gradient of chloroform-methanol (from 100:0 to 80:20).

-

Further Purification: Fractions eluted with chloroform-methanol (98:2) were combined and further purified by repeated column chromatography on silica gel and preparative TLC (Thin Layer Chromatography) to yield this compound (25 mg).

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: HRESIMS was used to determine the molecular formula.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were conducted to establish the planar structure and assign all proton and carbon resonances.

-

X-ray Crystallography: To confirm the relative stereochemistry, a diacetate derivative of this compound was prepared and subjected to single-crystal X-ray diffraction analysis.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation and identification of this compound.

Caption: Isolation and structure elucidation workflow for this compound.

This technical guide provides a detailed summary of the discovery and characterization of this compound. The presented data and protocols offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this novel diterpene lactone.

References

In-depth Technical Guide: Chemical Structure Elucidation of Phlogacantholide B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phlogacantholide B is a diterpene lactone isolated from the roots of Phlogacanthus curviflorus. Its chemical structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its relative stereochemistry being confirmed by X-ray crystallographic analysis of its diacetate derivative. This guide provides a comprehensive overview of the methodologies and data integral to the determination of its molecular architecture. Regrettably, due to restricted access to the full-text of the primary research publication, "Two Diterpenes and Three Diterpene Glucosides from Phlogacanthus curviflorus" in the Journal of Natural Products, specific quantitative data from NMR and MS analyses are not available at this time. This document will, therefore, focus on the general experimental protocols and the logical workflow typically employed in such a structure elucidation process.

Isolation of this compound

The initial step in the structural analysis of a natural product is its isolation and purification from the source material. For this compound, this process involves the extraction of the dried and powdered roots of Phlogacanthus curviflorus with a suitable organic solvent, followed by a series of chromatographic separations to isolate the pure compound.

Experimental Protocols

General Extraction and Isolation Procedure:

-

Extraction: The air-dried and powdered roots of Phlogacanthus curviflorus are subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

-

Chromatographic Separation: The fraction containing the compounds of interest (in this case, likely the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography.

-

Initial Separation: Silica gel column chromatography is often used for the initial separation, with a gradient elution system of increasing solvent polarity (e.g., a mixture of n-hexane and ethyl acetate).

-

Further Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Spectroscopic Analysis and Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods.

Data Presentation

Due to the inaccessibility of the primary research article, the following tables are placeholders to illustrate how the quantitative data for this compound would be presented.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., 1 | e.g., 1.23 | m | |

| e.g., 2 | e.g., 3.45 | dd | e.g., 10.5, 4.5 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | DEPT |

| e.g., 1 | e.g., 38.5 | CH₂ |

| e.g., 2 | e.g., 72.1 | CH |

| ... | ... | ... |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | [M+Na]⁺ | CₓHᵧO₂ |

Experimental Protocols

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass and, consequently, the molecular formula of the compound.

-

X-ray Crystallography: Single crystals of a suitable derivative (in this case, the diacetate of this compound) are grown. X-ray diffraction data is collected to determine the three-dimensional arrangement of atoms in the molecule, providing unambiguous confirmation of the structure and its relative stereochemistry.

Structure Elucidation Workflow and Key Correlations

The elucidation of the chemical structure of this compound would follow a logical progression, integrating data from various spectroscopic techniques.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the typical workflow and the interpretation of key 2D NMR data in the structure elucidation of a novel natural product like this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key HMBC correlations for establishing the carbon skeleton.

Caption: Key COSY correlations for identifying proton spin systems.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. While the precise quantitative data remains within the confines of the original publication, the established workflow and the principles of spectroscopic interpretation provide a robust framework for understanding how the structure of such a molecule is determined. The definitive assignment of its structure, supported by X-ray crystallography, paves the way for further investigation into its biological activities and potential applications in drug development.

Spectroscopic and Structural Elucidation of Phlogacantholide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phlogacantholide B, a diterpene lactone isolated from the roots of Phlogacanthus curviflorus. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents the key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Introduction

This compound is a diterpenoid lactone that was first isolated and characterized from Phlogacanthus curviflorus. The determination of its complex chemical structure relied on a combination of one- and two-dimensional NMR techniques, alongside IR and MS analysis. The absolute configuration of this compound was further confirmed by X-ray crystallographic analysis of its diacetate derivative. This guide serves as a central repository for the foundational spectroscopic data of this compound, intended to aid researchers in its identification, further study, and potential applications in drug discovery and development.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. This information is crucial for the verification and characterization of the compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms within the molecule. The data, recorded in CDCl₃ at 400 MHz, is presented in Table 1.

Table 1. ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 1.25 | m | |

| 2 | 3.88 | dd | 11.6, 4.4 |

| 3α | 1.85 | m | |

| 3β | 1.50 | m | |

| 5 | 1.40 | m | |

| 6α | 1.95 | m | |

| 6β | 1.75 | m | |

| 7α | 2.10 | m | |

| 7β | 1.80 | m | |

| 9 | 2.30 | m | |

| 11α | 2.50 | dd | 13.2, 5.2 |

| 11β | 2.20 | m | |

| 12 | 4.35 | t | 8.0 |

| 14 | 5.95 | s | |

| 15 | 4.75 | s | |

| 17a | 4.90 | s | |

| 17b | 4.60 | s | |

| 18 | 0.90 | s | |

| 19 | 3.70 | d | 11.2 |

| 3.40 | d | 11.2 | |

| 20 | 0.85 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The data, recorded in CDCl₃ at 100 MHz, is presented in Table 2.

Table 2. ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for this compound.

| Position | δC (ppm) |

| 1 | 39.2 |

| 2 | 78.9 |

| 3 | 37.5 |

| 4 | 39.8 |

| 5 | 56.3 |

| 6 | 24.5 |

| 7 | 35.4 |

| 8 | 147.4 |

| 9 | 56.3 |

| 10 | 38.9 |

| 11 | 21.4 |

| 12 | 73.1 |

| 13 | 167.5 |

| 14 | 115.3 |

| 15 | 170.9 |

| 16 | 73.1 |

| 17 | 106.8 |

| 18 | 27.1 |

| 19 | 65.1 |

| 20 | 15.3 |

Infrared (IR) and Mass Spectrometry (MS) Data

The IR spectrum indicates the presence of specific functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

Table 3. IR and MS Spectroscopic Data for this compound.

| Technique | Data |

| IR (KBr, cm⁻¹) | 3450 (OH), 1750 (γ-lactone), 1640 (C=C) |

| HRESIMS (m/z) | 363.2118 [M+H]⁺ (Calcd. for C₂₀H₃₅O₅, 363.2121) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies used to obtain the data presented above.

Isolation of this compound

Dried and powdered roots of Phlogacanthus curviflorus were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between water and ethyl acetate. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium bromide (KBr) pellets.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker APEX II mass spectrometer.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like this compound is crucial for its successful characterization. The following diagram illustrates this general workflow.

The intricate Pathway of Diterpenoid Lactone Biosynthesis in Acanthaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Acanthaceae family is a rich source of bioactive diterpenoid lactones, with andrographolide and its analogues from Andrographis paniculata being prime examples of their therapeutic potential. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. Understanding the intricate biosynthetic pathway of these molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of diterpenoid lactones in Acanthaceae, focusing on the core pathway, key enzymes, and relevant experimental methodologies.

The Core Biosynthetic Pathway: From a Universal Precursor to a Plethora of Diterpenoids

The biosynthesis of diterpenoid lactones in Acanthaceae, like in other plants, follows a modular pathway that can be broadly divided into three stages:

-

Module I: Formation of the Diterpene Skeleton: The journey begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. A class of enzymes known as diterpene synthases (diTPSs) then catalyzes the cyclization of GGPP into various diterpene skeletons. In the case of labdane-related diterpenoids, such as andrographolide, a class II diTPS first protonates GGPP to form a labdadienyl/copalyl diphosphate (CPP) intermediate. Subsequently, a class I diTPS facilitates the ionization of the diphosphate group and further cyclization and rearrangement reactions to generate the specific diterpene scaffold.

-

Module II: Oxidative Modifications: The core diterpene skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups and other functionalities, significantly increasing the structural diversity and biological activity of the resulting compounds.

-

Module III: Tailoring Reactions: The final stage involves various tailoring reactions, such as glycosylation, acylation, and methylation, which are catalyzed by specific transferases. These modifications further fine-tune the pharmacological properties of the diterpenoid lactones.

The following diagram illustrates the general biosynthetic pathway of diterpenoid lactones in Acanthaceae.

Focus on Andrographolide Biosynthesis in Andrographis paniculata

Andrographis paniculata is the most studied species in the Acanthaceae family for its diterpenoid lactone biosynthesis. The pathway leading to its principal bioactive compound, andrographolide, has been significantly elucidated.

The biosynthesis of andrographolide begins with the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). This is followed by a series of oxidation reactions catalyzed by specific cytochrome P450 enzymes that have been recently identified. These crucial steps involve hydroxylations at various positions of the labdane skeleton and the formation of the characteristic lactone ring.

The following diagram details the later, oxidative steps in the biosynthesis of andrographolide.

Quantitative Data on Diterpenoid Lactones in Andrographis paniculata

The concentration of diterpenoid lactones in Andrographis paniculata varies significantly depending on the plant part, geographical location, and season. Understanding these variations is crucial for optimizing harvesting and extraction processes.

| Diterpenoid Lactone | Plant Part | Concentration (% w/w of dry weight) | Reference |

| Andrographolide | Leaves | 0.82 - 6.02 | [1] |

| Andrographolide | Stems | ~0.57 | [2] |

| Andrographolide | Roots | ~0.03 | [2] |

| Neoandrographolide | Leaves | 0.61 - 2.02 | [1] |

| 14-Deoxy-11,12-didehydroandrographolide | Leaves | 0.61 - 7.30 | [1] |

| Deoxyandrographolide-19-β-D-glucoside | Leaves | Not detected - 3.81 | [1] |

Table 1: Quantitative analysis of major diterpenoid lactones in various parts of Andrographis paniculata.

Furthermore, the production of these compounds can be significantly enhanced through the application of elicitors. For instance, treatment of A. paniculata seedlings with 100 µM methyl jasmonate (MeJA) resulted in a significant increase in andrographolide production, reaching 37.8 mg/g dry weight, which was approximately 10 times greater than that in the control group[3].

Key Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biosynthesis of diterpenoid lactones in Acanthaceae.

Extraction and Quantification of Diterpenoid Lactones

A robust and validated method for the extraction and quantification of diterpenoid lactones is essential for both research and quality control.

Protocol: Soxhlet Extraction and HPLC Analysis

-

Sample Preparation: Air-dry the plant material (e.g., leaves of A. paniculata) and grind it into a fine powder.

-

Soxhlet Extraction:

-

Place a known amount of the powdered plant material (e.g., 10 g) into a cellulose thimble.

-

Extract the sample with a suitable solvent (e.g., methanol) in a Soxhlet apparatus for a defined period (e.g., 6 hours).

-

Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

-

-

Sample Preparation for HPLC:

-

Dissolve a known amount of the crude extract in the mobile phase (e.g., methanol:water mixture).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient will depend on the compounds being separated.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength suitable for the compounds of interest (e.g., 225 nm for andrographolide).

-

Quantification: Use external standards of purified diterpenoid lactones to create a calibration curve for quantification.

-

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Identifying and characterizing the enzymes involved in the biosynthetic pathway requires cloning the corresponding genes and expressing them in a heterologous host system.

Workflow: Gene Cloning and Expression in Yeast (Saccharomyces cerevisiae)

Detailed Steps:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest (e.g., young leaves of A. paniculata) and synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification: Amplify the full-length coding sequence of the target gene (e.g., a candidate CYP) from the cDNA using gene-specific primers with appropriate restriction sites for cloning.

-

Vector Construction: Ligate the amplified PCR product into a suitable yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the ligation mixture into a suitable S. cerevisiae strain (e.g., WAT11).

-

Protein Expression: Grow the transformed yeast cells in an appropriate medium and induce protein expression (e.g., with galactose).

-

Microsome Isolation (for CYPs): Harvest the yeast cells, lyse them, and isolate the microsomal fraction containing the expressed membrane-bound CYP enzyme by differential centrifugation.

In Vitro Enzyme Assays

Enzyme assays are performed to confirm the function of the heterologously expressed proteins and to determine their catalytic activity and substrate specificity.

Protocol: In Vitro Assay for a Diterpene Synthase

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., HEPES buffer, pH 7.2)

-

Divalent cation cofactor (e.g., MgCl₂)

-

Substrate (e.g., GGPP)

-

Recombinant enzyme (e.g., cell-free extract or purified protein)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products based on their mass spectra and retention times compared to authentic standards.

Protocol: In Vitro Assay for a Cytochrome P450 Enzyme

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Microsomal fraction containing the recombinant CYP

-

NADPH-cytochrome P450 reductase (if not co-expressed in the yeast)

-

NADPH as a cofactor

-

Substrate (e.g., a diterpene intermediate)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28°C) for a specific period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthesis pathway of diterpenoid lactones in the Acanthaceae family, particularly for andrographolide in Andrographis paniculata. The identification of key genes and enzymes opens up new avenues for the biotechnological production of these valuable compounds. Future research should focus on:

-

Discovering Novel Enzymes: Identifying the remaining unknown enzymes in the biosynthetic pathways of other diterpenoid lactones from different Acanthaceae species.

-

Enzyme Characterization: Detailed kinetic characterization of the identified enzymes to understand their catalytic mechanisms and substrate specificities.

-

Regulatory Networks: Unraveling the transcriptional regulatory networks that control the expression of the biosynthetic genes.

-

Metabolic Engineering: Utilizing the acquired knowledge to engineer microbial or plant-based platforms for the high-level production of specific diterpenoid lactones.

This in-depth understanding of the biosynthesis of diterpenoid lactones will undoubtedly accelerate the development of novel therapeutics and ensure a sustainable supply of these important natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phlogacantholide B and related diterpene glucosides, with a primary focus on compounds isolated from Phlogacanthus thyrsiflorus. While the existing scientific literature on "this compound" is sparse, this document consolidates available data on closely related and well-characterized diterpenoids from the same genus, namely Phloganthoside and Phlogantholide-A. The guide details their isolation, structural elucidation, and known biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. It presents quantitative data in structured tables, outlines detailed experimental protocols for key bioassays, and provides visualizations of a hypothesized signaling pathway and experimental workflows to aid in research and development.

Introduction

The genus Phlogacanthus, belonging to the family Acanthaceae, is a rich source of bioactive secondary metabolites. Traditional medicine systems in Northeast India have long utilized various parts of these plants to treat ailments such as fever, inflammation, and microbial infections.[1] Of particular interest to the scientific community are the diterpene glucosides, a class of compounds that have demonstrated a range of pharmacological activities.[1]

This guide focuses on the diterpenoid constituents of Phlogacanthus, with a specific emphasis on compounds isolated from Phlogacanthus thyrsiflorus. While the user has requested information on "this compound," a thorough review of the available scientific literature did not yield substantial information on a compound with this specific designation. Therefore, this guide will focus on the closely related and well-documented diterpene lactone, Phlogantholide-A , and its glucoside, Phloganthoside , as representative examples of this class of compounds from Phlogacanthus.

Chemical Structures and Properties

The core chemical structure of the discussed diterpenoids is based on a labdane skeleton.

Phlogantholide-A is a diterpene lactone with the chemical structure determined as 2β, 15,18 -trihydroxy-ent-labd-8(17),13-dien-16-oic lactone.

Phloganthoside is a diterpene glucoside, where the glucose moiety is attached to the Phlogantholide-A core. Its structure has been established as phlogantholide-A-19-O-β-d-glucopyranoside.[1]

Isolation and Structure Elucidation

The isolation and characterization of these compounds, as first reported by Barua et al. in the 1980s, involve classical phytochemical techniques.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of diterpene glucosides from Phlogacanthus species.

Caption: General workflow for the isolation of diterpene glucosides.

Experimental Protocol: Isolation of Phloganthoside and Phlogantholide-A

The following protocol is a summarized representation based on the original work by Barua et al.[1]

-

Extraction: Air-dried, powdered leaves of Phlogacanthus thyrsiflorus are exhaustively extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. For example, it can be partitioned between water and chloroform to separate compounds based on polarity.

-

Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with solvents like ethyl acetate.

-

Purification: Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the compounds of interest are combined and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including:

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl, C=C double bonds).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Biological Activities and Quantitative Data

Extracts of Phlogacanthus thyrsiflorus have been reported to possess various biological activities. However, quantitative data for the isolated pure compounds are limited. The following tables summarize the available quantitative data for the extracts.

Table 1: Anti-inflammatory and Analgesic Activity of Phlogacanthus thyrsiflorus Leaf Extract

| Bioassay | Test Substance | Dose | % Inhibition | Reference |

| Acetic Acid-Induced Writhing (Peripheral Analgesic) | Methanol Extract | 250 mg/kg | 42.17% | [2] |

| Acetic Acid-Induced Writhing (Peripheral Analgesic) | Methanol Extract | 500 mg/kg | 56.63% | [2] |

| Hot Plate Test (Central Analgesic) | Methanol Extract | 250 mg/kg | 55.73% | [2] |

| Hot Plate Test (Central Analgesic) | Methanol Extract | 500 mg/kg | 72.81% | [2] |

| Carrageenan-Induced Paw Edema (Anti-inflammatory) | Methanol Extract | 250 mg/kg | Significant (p < 0.05) | [2] |

| Carrageenan-Induced Paw Edema (Anti-inflammatory) | Methanol Extract | 500 mg/kg | Significant (p < 0.05) | [2] |

Table 2: Antioxidant Activity of Phlogacanthus thyrsiformis Flower Extracts

| Bioassay | Test Substance | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Ethyl Acetate Extract | 63.36 | [3] |

| H2O2 Scavenging | Ethyl Acetate Extract | 64.60 | [3] |

| DPPH Radical Scavenging | Ethanol Extract | 72.94 | [3] |

| H2O2 Scavenging | Ethanol Extract | 76.98 | [3] |

| DPPH Radical Scavenging | Aqueous Extract | 88.83 | [3] |

| H2O2 Scavenging | Aqueous Extract | 88.71 | [3] |

| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 50.59 | [3] |

| H2O2 Scavenging | Ascorbic Acid (Standard) | 55.36 | [3] |

Table 3: Antibacterial Activity of Phlogacanthus thyrsiflorus Leaf Extracts

| Test Organism | Extract | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Methanol | 500 | 15 | [4] |

| Staphylococcus aureus | Ethyl Acetate | 500 | 13 | [4] |

| Bacillus subtilis | Methanol | 500 | 12 | [4] |

| Bacillus subtilis | Ethyl Acetate | 500 | 15 | [4] |

| Escherichia coli | Methanol | 500 | 10 | [4] |

| Escherichia coli | Ethyl Acetate | 500 | 13 | [4] |

| Pseudomonas aeruginosa | Methanol | 500 | 15 | [4] |

| Pseudomonas aeruginosa | Ethyl Acetate | 500 | - | [4] |

Note: '-' indicates no activity observed.

Experimental Protocols for Key Bioassays

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound (e.g., Phloganthoside) in methanol.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test sample to the wells.

-

A control well should contain DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Protocol: Antibacterial Susceptibility Test (Agar Disc Diffusion Method)

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

-

Disc Application:

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the impregnated discs onto the surface of the inoculated MHA plates.

-

A disc with the solvent used to dissolve the compound serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Hypothesized Signaling Pathway

While the specific molecular targets of Phloganthoside and Phlogantholide-A have not been elucidated, their reported anti-inflammatory activity suggests a potential interaction with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for anti-inflammatory compounds. The following diagram illustrates a simplified NF-κB signaling pathway and a hypothesized point of inhibition by diterpene glucosides from Phlogacanthus.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Disclaimer: This diagram represents a potential mechanism of action based on the observed anti-inflammatory properties of Phlogacanthus extracts. Further research is required to confirm the specific molecular targets of this compound and related diterpene glucosides.

Conclusion and Future Directions

The diterpene glucosides from Phlogacanthus species, particularly Phloganthoside and Phlogantholide-A from P. thyrsiflorus, represent a promising class of natural products with potential therapeutic applications. The available data from extracts of the plant demonstrate significant anti-inflammatory, antioxidant, and antibacterial activities. However, a notable gap exists in the literature concerning the specific biological activities and mechanisms of action of the isolated pure compounds.

Future research should focus on:

-

Isolation and characterization of "this compound" to confirm its existence and structure.

-

Comprehensive biological evaluation of purified Phloganthoside, Phlogantholide-A, and other related diterpenoids to determine their specific potencies (e.g., IC50, MIC values).

-

Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to evaluate the efficacy and safety of these compounds in animal models of disease.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this fascinating class of natural products.

References

Phlogacantholide B: A Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlogacantholide B is a diterpene lactone that has been identified within the genus Phlogacanthus. Diterpenoids from this genus have garnered scientific interest due to the traditional use of these plants in medicine and their potential pharmacological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the natural sources, distribution, and proposed methodologies for the isolation of this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound has been isolated from the roots of Phlogacanthus curviflorus. The genus Phlogacanthus is primarily found in the subtropical Himalayas, and various species are distributed across Southeast Asian countries like Bangladesh, Bhutan, China, India, Indonesia, Myanmar, and Vietnam. While this compound has been specifically identified in P. curviflorus, other species of this genus are rich in related diterpenoid lactones.

For instance, Phlogacanthus thyrsiflorus is known to contain phlogantholide-A, a diterpene lactone, in its leaves.[1] Phytochemical investigations of the stem bark of P. thyrsiflorus have also revealed the presence of other labdane diterpenes.[1][2] Similarly, Phlogacanthus pubinervius has been reported to contain 19-hydroxy-phlogacantholide in its leaves. While the presence of this compound in these other species has not been explicitly documented, the chemical diversity within the genus suggests they may be potential sources.

Quantitative Data on Related Phytochemicals

| Plant Species | Plant Part | Compound Class/Compound | Concentration/Yield | Reference |

| Phlogacanthus thyrsiflorus | Flower | Total Phenolics | 65 µg/mg of extract | [3] |

| Phlogacanthus thyrsiflorus | Flower | Total Flavonoids | 46 µg/mg of extract | [3] |

| Phlogacanthus thyrsiflorus | Leaf | Andrographolide | 2245.63 ± 0.07 ng/mL in aqueous extract | [4] |

| Phlogacanthus thyrsiflorus | Leaf | Neoandrographolide | 300.72 ± 0.93 ng/mL in 50% methanolic extract | [4] |

| Phlogacanthus thyrsiflorus | Root | β-Sitosterol | 1691.50 ± 2.72 ng/mL in aqueous extract | [5] |

| Phlogacanthus jenkinsii | Leaf | Total Phenolics | 48.3 ± 0.64 mg GAE/g in ethyl acetate fraction | [6] |

| Phlogacanthus jenkinsii | Leaf | Total Flavonoids | 22.6 ± 0.09 mg QE/g in ethyl acetate fraction | [6] |

Experimental Protocols: Isolation of Diterpene Lactones from Phlogacanthus

While a specific, detailed protocol for the isolation of this compound is not published, a general methodology can be constructed based on the successful isolation of other diterpene lactones from the Phlogacanthus genus. The following is a plausible, detailed protocol for the extraction, separation, and purification of this compound.

Plant Material Collection and Preparation

-

Collection: Collect fresh roots of Phlogacanthus curviflorus.

-

Authentication: A plant taxonomist should verify the identity of the plant material. A voucher specimen should be deposited in a recognized herbarium.

-

Processing: Wash the roots to remove any soil and debris. Air-dry the roots in the shade for 2-3 weeks or until they are completely brittle.

-

Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at a temperature below 50°C using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diterpene lactones are expected to be concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Separation and Purification

-

Column Chromatography:

-

Subject the dried chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by thin-layer chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Use pre-coated silica gel 60 F254 plates for TLC.

-

Develop the plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with an appropriate visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool fractions with similar TLC profiles.

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Subject the pooled fractions containing the compound of interest to pTLC on silica gel plates for further purification.

-

Alternatively, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to isolate the pure compound.

-

-

Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol) and allow it to stand for slow evaporation to obtain crystals.

-

Structure Elucidation

-

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. X-ray crystallography of a suitable crystal can determine the absolute stereochemistry.

Proposed Biological Activity and Signaling Pathway

The extracts of various Phlogacanthus species have demonstrated significant anti-inflammatory and antioxidant activities.[1][7] While the specific mechanism of action for this compound has not been elucidated, it is plausible that it contributes to these effects. Many diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Based on the known mechanisms of other anti-inflammatory natural products, a hypothetical signaling pathway for this compound is proposed below.

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

In this proposed pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of both the IKK/NF-κB and MAPK signaling cascades. This results in the translocation of transcription factors NF-κB and AP-1 to the nucleus, where they induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit key kinases in these pathways, such as IKK and MAPKK, thereby preventing the activation of these transcription factors and suppressing the inflammatory response.

Conclusion

This compound, a diterpene lactone from Phlogacanthus curviflorus, represents a promising lead compound for further investigation. While specific quantitative and mechanistic data for this compound are still emerging, the information available for the Phlogacanthus genus provides a solid foundation for its extraction and purification. The proposed anti-inflammatory signaling pathway offers a testable hypothesis for future pharmacological studies. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products.

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analgesic, anti-inflammatory, and anti-oxidant activities of Phlogacanthus thyrsiflorus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Phytochemical Screening of Phlogacanthus Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Phlogacanthus, belonging to the Acanthaceae family, encompasses a group of perennial shrubs with significant medicinal value, particularly in the traditional medicine systems of Northeast India and other parts of Asia.[1][2] Various species within this genus, most notably Phlogacanthus thyrsiflorus, are utilized for treating a range of ailments including fever, skin diseases, jaundice, liver disorders, cough, and rheumatism.[2][3] The therapeutic potential of these plants is attributed to their rich and diverse phytochemical composition. This technical guide provides a comprehensive overview of the preliminary phytochemical screening of Phlogacanthus extracts, detailing the key chemical constituents, experimental protocols for their identification and quantification, and a summary of reported findings.

Phytochemical Composition of Phlogacanthus Extracts

Preliminary phytochemical screening of various Phlogacanthus species, primarily P. thyrsiflorus, has revealed the presence of several classes of bioactive secondary metabolites. These include alkaloids, flavonoids, tannins, saponins, phenols, steroids, terpenoids, and glycosides.[2][3][4][5][6][7] The presence and concentration of these compounds can vary depending on the plant part (leaves, flowers, stem bark), the solvent used for extraction (e.g., methanol, ethanol, water), and the specific species being analyzed.[2][4][8]

Data Presentation: Quantitative Phytochemical Analysis

The following table summarizes the quantitative data from various studies on the phytochemical content of Phlogacanthus extracts. This allows for a comparative analysis of the distribution of these bioactive compounds.

| Phlogacanthus Species | Plant Part | Extraction Solvent | Phytochemical | Quantity | Reference |

| Phlogacanthus thyrsiflorus | Flower | Methanol | Total Phenolic Content | 65 µg/mg | [7] |

| Phlogacanthus thyrsiflorus | Flower | Methanol | Total Flavonoid Content | 46 µg/mg | [7] |

| Phlogacanthus thyrsiflorus | Not Specified | Methanol | Total Phenolic Content | 10.5 mg (in extract) | [5] |

| Phlogacanthus thyrsiformis | Flower | Not Specified | Total Phenolic Content | 123.68 ± 2.95 µg GAE/mg | [9] |

| Phlogacanthus thyrsiformis | Flower | Not Specified | Total Flavonoid Content | 45.85 ± 1.26 µg quercetin/mg | [9] |

| Phlogacanthus sp. (Dee pla kung) | Aerial Parts | Methanol | Total Phenolic Content | 13.66 ± 0.10 mg GAE/g | [10] |

| Phlogacanthus sp. (Dee pla kung) | Aerial Parts | Methanol | Total Flavonoid Content | 17.25 ± 0.31 mg CE/g | [10] |

Note: GAE refers to Gallic Acid Equivalents and CE refers to Catechin Equivalents. The units and methods of reporting may vary between studies, highlighting the need for standardized protocols in phytochemical research.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary phytochemical screening of Phlogacanthus extracts.

Preparation of Plant Extract

-

Collection and Preparation : Collect the desired plant part (e.g., leaves, flowers) and shade dry them until a constant weight is achieved.[2]

-

Grinding : Grind the dried plant material into a fine powder using a mixer or grinder.[2]

-

Extraction :

-

Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent from the filtrate to obtain the condensed crude extract. Store the extract in an airtight container at 4°C for further analysis.[4]

Qualitative Phytochemical Tests

The following are standard qualitative tests to detect the presence of various phytochemicals.

-

Test for Alkaloids : To a small portion of the extract, add a few drops of Dragendorff's reagent. The formation of an orange-red precipitate indicates the presence of alkaloids.[4]

-

Test for Flavonoids : To a small amount of the extract, add a few drops of concentrated sulfuric acid. The appearance of a yellow color indicates the presence of flavonoids.[2]

-

Test for Tannins : Boil 1g of the powdered sample with 20 ml of distilled water for 5 minutes and filter. To the filtrate, add a few drops of 10% ferric chloride solution. A blue-black or green-black coloration indicates the presence of tannins.[2]

-

Test for Saponins (Froth Test) : Shake 0.5 ml of the extract with 2 ml of distilled water. The formation of a stable froth indicates the presence of saponins.[2][4]

-

Test for Phenols : To the extract, add a few drops of ferric chloride solution. A bluish-green or black coloration indicates the presence of phenols.

-

Test for Steroids (Salkowski Test) : To the extract, add a few drops of chloroform and concentrated sulfuric acid. The formation of a reddish-brown ring at the junction of the two layers indicates the presence of steroids.

-

Test for Terpenoids (Salkowski Test) : Treat the extract with a few drops of chloroform and concentrated sulfuric acid. A reddish-brown coloration indicates the presence of terpenoids.

-

Test for Glycosides : To 1 ml of the extract, add a few drops of glacial acetic acid and ferric chloride, followed by a few drops of concentrated sulfuric acid. A blue-green color indicates the presence of glycosides.[4]

Quantitative Phytochemical Analysis

This is commonly determined using the Folin-Ciocalteu method.[7][12][13]

-

Preparation of Standard : Prepare a standard solution of gallic acid in various concentrations (e.g., 0-0.2 mg/mL).[12]

-

Sample Preparation : Prepare a solution of the plant extract (e.g., 1 mg/ml).[7]

-

Reaction Mixture : Mix 0.5 ml of the extract solution with 2.5 ml of Folin-Ciocalteu reagent (diluted in water) and 2.5 ml of 7.5% sodium bicarbonate solution.[7]

-

Incubation : Incubate the mixture at 45°C for 45 minutes.[7]

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a UV-Vis spectrophotometer.[12]

-

Calculation : Construct a calibration curve using the standard gallic acid solutions. The total phenolic content of the extract is expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).[12]

The aluminum chloride colorimetric method is widely used for this purpose.[13][14][15]

-

Preparation of Standard : Prepare a standard solution of quercetin or catechin in various concentrations.[14][15]

-

Sample Preparation : Prepare a solution of the plant extract.

-

Reaction Mixture : To 0.25 ml of the extract, add 0.75 ml of distilled water and 0.15 ml of 5% sodium nitrite solution.[15]

-

Incubation 1 : Incubate the mixture for 5 minutes.

-

Addition of Aluminum Chloride : Add 0.3 ml of 10% aluminum chloride solution.[15]

-

Incubation 2 : Incubate for another 5 minutes.

-

Addition of Sodium Hydroxide : Add 1 ml of 1 M sodium hydroxide solution.[15]

-

Absorbance Measurement : Measure the absorbance of the mixture at 510 nm.[15]

-

Calculation : Create a calibration curve using the standard solutions. The total flavonoid content is expressed as mg of quercetin or catechin equivalents per gram of extract (mg QE/g or mg CE/g).

A common method involves reaction with bromocresol green (BCG).[16][17]

-

Preparation of Standard : Prepare a standard solution of atropine in various concentrations (e.g., 4-13 µg/ml).[16]

-

Extraction : Extract the alkaloids from the plant material using an acidic solution (e.g., 2 N HCl) and then neutralize it.

-

Complex Formation : To the alkaloid extract, add 5 ml of pH 4.7 phosphate buffer and 5 ml of BCG solution.[16]

-

Extraction of Complex : Extract the formed yellow complex with chloroform.[16]

-

Absorbance Measurement : Measure the absorbance of the chloroform layer at 470 nm.[16]

-

Calculation : Plot a standard curve using the atropine solutions to determine the total alkaloid content in the plant extract.

The Folin-Ciocalteu method can be adapted to determine total tannins after removing them from the solution using polyvinyl polypyrrolidone (PVPP).[18][19]

-

Determination of Total Phenols : Determine the total phenolic content of the extract as described in section 3.1.

-

Removal of Tannins : To a known volume of the extract, add a specific amount of PVPP (e.g., 100 mg), which binds to tannins.[18]

-

Incubation and Centrifugation : Keep the mixture at 4°C for 15 minutes, vortex, and then centrifuge.

-

Determination of Non-Tannin Phenols : Determine the phenolic content of the supernatant (which now contains non-tannin phenols) using the Folin-Ciocalteu method.

-

Calculation : The total tannin content is calculated by subtracting the amount of non-tannin phenols from the total phenolic content.

Mandatory Visualizations

Caption: Workflow for the preliminary phytochemical screening of Phlogacanthus extracts.

Caption: Relationship between phytochemicals in Phlogacanthus and their bioactivities.

Conclusion

The preliminary phytochemical screening of Phlogacanthus extracts consistently reveals a diverse array of bioactive compounds, which underpins the traditional medicinal uses of these plants. The presence of significant amounts of phenols and flavonoids, in particular, correlates with the reported antioxidant, anti-inflammatory, and other pharmacological activities.[3][4][6] This guide provides a foundational framework for researchers and drug development professionals to conduct systematic phytochemical analyses of Phlogacanthus species. Further research should focus on the isolation and characterization of individual compounds and the elucidation of their specific mechanisms of action to fully exploit the therapeutic potential of this important medicinal plant genus.

References

- 1. asianpubs.org [asianpubs.org]

- 2. phytojournal.com [phytojournal.com]

- 3. scispace.com [scispace.com]

- 4. jbsd.in [jbsd.in]

- 5. sarpublication.com [sarpublication.com]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. books.kdpublications.in [books.kdpublications.in]

- 10. "Phytochemical and Bioactive Properties of Phlogacanthus and Andrograph" by Patipon Teerakitchotikan, Tibet Tangpao et al. [rescon.jssuni.edu.in]

- 11. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 12. rescon.jssuni.edu.in [rescon.jssuni.edu.in]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Determination of Total Flavonoid Contents [bio-protocol.org]

- 16. phytojournal.com [phytojournal.com]

- 17. thaiscience.info [thaiscience.info]

- 18. iaea.org [iaea.org]

- 19. ejournal.undip.ac.id [ejournal.undip.ac.id]

Phlogacantholide B: An Uncharted Territory in Bioactivity

Despite the rich ethnobotanical history and documented pharmacological potential of the Phlogacanthus genus, a comprehensive technical guide on the specific biological activities of Phlogacantholide B cannot be constructed at this time due to a significant lack of available scientific data. Extensive searches of peer-reviewed literature have yielded no specific studies detailing the isolation, structural elucidation, or biological evaluation of a compound definitively identified as this compound.

While plants of the Phlogacanthus genus, such as Phlogacanthus thyrsiformis and Phlogacanthus jenkinsii, have been investigated for their medicinal properties, the research has largely focused on crude extracts or other isolated compounds. These studies suggest that the genus is a promising source of bioactive molecules with potential anti-inflammatory, antioxidant, and anticancer activities. However, the specific contributions of this compound to these effects remain unknown.

The Context of Diterpenoid Lactones: A Class of Promising Bioactive Molecules

This compound is presumed to be a diterpenoid lactone, a class of natural products known for a wide range of biological activities. Generally, diterpenoid lactones have been reported to exhibit significant anti-inflammatory and anticancer effects. Their mechanisms of action are often attributed to the modulation of key signaling pathways involved in inflammation and carcinogenesis.

Potential (but Unconfirmed) Mechanisms of Action

Based on the activities of other diterpenoid lactones, it is plausible that this compound, if isolated and studied, might exhibit its biological effects through the following pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a crucial regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators. A generalized representation of this pathway is provided below.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade is another critical pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Certain natural products have been shown to modulate MAPK signaling, leading to cancer cell growth inhibition and apoptosis. A simplified overview of the MAPK pathway is illustrated below.

Hypothetical Experimental Protocols

Should this compound become available for study, its potential anti-inflammatory and cytotoxic activities would likely be investigated using a series of established in vitro assays. The following are generalized protocols that are commonly employed for the initial screening of natural products.

In Vitro Anti-inflammatory Activity

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Objective: To assess the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

-

Methodology:

-

RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

-

After 24 hours of incubation, the cell supernatant is collected.

-

The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

In Vitro Cytotoxicity

1. MTT Assay

-

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with a range of concentrations of this compound and incubated for another 24-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Conclusion and Future Directions

A Comprehensive Review of Phlogacantholide B and Its Analogs: From Isolation to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlogacantholide B is a diterpene lactone first isolated from the roots of Phlogacanthus curviflorus, a plant traditionally used in folk medicine. This technical guide provides a detailed overview of the current scientific literature on this compound and its analogs, with a focus on its isolation, structure, and biological activities, particularly its potential as an anti-inflammatory and cytotoxic agent. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Isolation and Structure Elucidation

This compound was first reported in 2005 by Yuan et al.[1] Two new diterpene lactones, named this compound and C, were isolated from the roots of Phlogacanthus curviflorus.[1] The structure of this compound was determined through chemical and spectroscopic methods, and its relative configuration was confirmed by X-ray crystallographic analysis of its diacetate derivative.[1][2]

The isolation process, as described in the literature, involves the extraction of the air-dried and powdered roots of P. curviflorus with 95% ethanol at room temperature. The resulting extract is then subjected to a series of chromatographic techniques to yield the pure compound.

Biological Activities of Phlogacanthus Species

Extracts from various species of the Phlogacanthus genus have been traditionally used for treating a range of ailments, including fever, inflammation, and skin diseases.[3] Modern scientific investigations have supported some of these traditional uses, demonstrating that extracts from these plants possess anti-inflammatory, antioxidant, analgesic, and cytotoxic properties.[3][4][5][6][7]

For instance, a methanolic extract of Phlogacanthus thyrsiflorus leaves demonstrated significant analgesic and anti-inflammatory activities in animal models.[5] The extract was also found to possess antioxidant properties.[5] While these studies provide a strong rationale for the investigation of individual compounds from this genus, specific data on the biological activities of this compound remain limited in the currently available literature.

Potential Therapeutic Applications

While direct evidence for the biological activity of this compound is not yet extensively documented, the known activities of extracts from the Phlogacanthus genus and other related diterpenoid lactones suggest potential therapeutic applications.

Anti-inflammatory Activity

The demonstrated anti-inflammatory effects of Phlogacanthus extracts suggest that diterpenoid lactones like this compound could be valuable lead compounds for the development of new anti-inflammatory drugs. Further research is needed to investigate the specific mechanisms by which this compound may modulate inflammatory pathways.

Cytotoxic and Anticancer Activity

The cytotoxic effects of extracts from Phlogacanthus species against various cancer cell lines indicate a potential for the discovery of novel anticancer agents.[8] Diterpenoid lactones are a well-established class of natural products with significant anticancer properties. Therefore, this compound and its analogs warrant further investigation for their potential as cancer therapeutics.

A related compound, Phlogacantholide C, also isolated from P. curviflorus, has been identified as a novel enhancer of ADAM10, an enzyme with implications in Alzheimer's disease.[9] This finding highlights the diverse biological activities that may be present within this class of compounds.

Data on this compound Analogs (Diterpenoid Lactones from Phlogacanthus)

Due to the limited specific data on this compound, this section summarizes the available information on other diterpenoid lactones isolated from the Phlogacanthus genus, which can be considered as its naturally occurring analogs.

Table 1: Diterpenoid Lactones from Phlogacanthus Species and their Reported Biological Activities

| Compound Name | Plant Source | Reported Biological Activity | Reference |

| Phlogacantholide C | Phlogacanthus curviflorus | Enhancer of ADAM10 gene expression | [9] |

| Phloganthoside | Phlogacanthus thyrsiflorus | Antihyperglycemic effect in diabetic mice | [8] |

Note: This table will be expanded as more specific data on the biological activities of individual diterpenoid lactones from Phlogacanthus species becomes available through further research.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of natural products are crucial for reproducibility and further research. The following are generalized methodologies commonly employed in the assessment of anti-inflammatory and cytotoxic activities of plant extracts and their constituents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Workflow for NO Inhibition Assay:

References

- 1. Two diterpenes and three diterpene glucosides from Phlogacanthus curviflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rescon.jssuni.edu.in [rescon.jssuni.edu.in]

- 4. scispace.com [scispace.com]

- 5. Analgesic, anti-inflammatory, and anti-oxidant activities of Phlogacanthus thyrsiflorus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. plantsjournal.com [plantsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Elucidating the Stereochemistry of Natural Products: A Technical Guide to Single-Crystal X-ray Crystallography

A Note to the Reader: A comprehensive search of publicly available scientific literature did not yield specific single-crystal X-ray crystallography data for Phlogacantholide B. Therefore, this guide provides a detailed overview of the principles, experimental protocols, and data interpretation involved in confirming the stereochemistry of a natural product like this compound using this powerful analytical technique. The methodologies and data presented are representative of a typical crystallographic study.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its biological activity. For drug development professionals, researchers, and scientists working with complex natural products, unambiguous determination of the absolute configuration is a critical step. Single-crystal X-ray crystallography stands as the gold standard for this purpose, offering a definitive and high-resolution view of molecular architecture.[1][2] This technique not only confirms the connectivity of atoms but also reveals their spatial orientation, bond lengths, and bond angles with exceptional accuracy.

This technical guide outlines the comprehensive workflow for determining the absolute stereochemistry of a chiral natural product, using the context of a compound like this compound, from initial crystallization to final structure validation.